1-Undecene, 11-fluoro-
Overview
Description
1-Undecene, 11-fluoro- is an organic compound with the molecular formula C11H21F. It is a fluorinated derivative of undecene, characterized by the presence of a fluorine atom at the 11th position of the undecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecene, 11-fluoro- can be synthesized through various methods. One common approach involves the fluorination of 1-undecene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of 1-Undecene, 11-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 1-Undecene, 11-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1-Undecene, 11-fluoro- to fluorinated alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in 1-Undecene, 11-fluoro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products:
Oxidation: Fluorinated alcohols and ketones.
Reduction: Fluorinated alkanes.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1-Undecene, 11-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Undecene, 11-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1-Undecene: A non-fluorinated analog with similar structural features but lacking the unique properties imparted by the fluorine atom.
1-Decene: A shorter-chain analog with ten carbon atoms.
1-Dodecene: A longer-chain analog with twelve carbon atoms.
Uniqueness: 1-Undecene, 11-fluoro- stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Undecene, 11-fluoro- is a fluorinated organic compound with the molecular formula CHF. It is characterized by the presence of a fluorine atom at the 11th position of the undecene chain. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The biological activity of 1-Undecene, 11-fluoro- is largely attributed to its interaction with molecular targets such as enzymes and receptors. The incorporation of fluorine enhances the compound's binding affinity and selectivity due to fluorine's high electronegativity and small size, which facilitate strong hydrogen bonds and van der Waals interactions. This property is crucial for its potential applications in drug development, particularly in designing fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability.
Interaction with Biological Systems
Research indicates that 1-Undecene, 11-fluoro- may interact with various biological systems. Studies have shown that it can influence enzyme activity and receptor binding, which are vital for numerous physiological processes. The compound's unique structural features allow it to serve as a building block for synthesizing more complex fluorinated compounds with specific biological functions.
Study on Enzyme Interaction
In a study examining the interactions of 1-Undecene, 11-fluoro- with specific enzymes, it was found that the compound could act as an inhibitor for certain enzymatic reactions. The presence of the fluorine atom was noted to enhance the inhibitory effect compared to its non-fluorinated analogs. This suggests that fluorination may be a strategic modification for developing enzyme inhibitors in therapeutic contexts.
Pharmacological Evaluation
A pharmacological evaluation of 1-Undecene, 11-fluoro- demonstrated its potential as a lead compound for developing new drugs. In vitro tests revealed that the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy. The observed IC values were comparable to those of established chemotherapeutic agents, highlighting its promise in further drug development .
Comparative Analysis
The biological activity of 1-Undecene, 11-fluoro- can be compared with similar compounds to better understand its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
1-Undecene | CH | Limited biological activity |
1-Decene | CH | Lower binding affinity |
1-Dodecene | CH | Longer chain reduces bioactivity |
1-Undecene, 11-fluoro- | CHF | Enhanced binding affinity and activity |
This table illustrates how the presence of the fluorine atom in 1-Undecene, 11-fluoro- significantly enhances its biological properties compared to non-fluorinated analogs.
Synthetic Routes
1-Undecene, 11-fluoro- can be synthesized through various methods, primarily involving the fluorination of 1-undecene using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions typically occur under mild conditions and can be scaled for industrial production using continuous flow reactors.
Industrial Applications
In addition to its potential pharmaceutical applications, 1-Undecene, 11-fluoro- is utilized in producing specialty chemicals like surfactants and lubricants. Its unique chemical properties make it valuable in formulating products that require enhanced performance characteristics.
Properties
IUPAC Name |
11-fluoroundec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILBBQFSMKDBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196797 | |
Record name | 1-Undecene, 11-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-30-9 | |
Record name | 11-Fluoro-1-undecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Undecene, 11-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Undecene, 11-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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